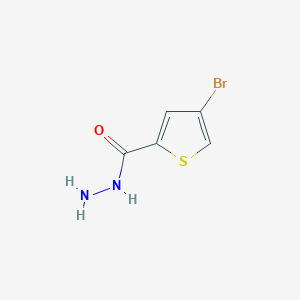

4-Bromothiophene-2-carbohydrazide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(9)8-7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKOFTFJCNWYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Thiophene and Carbohydrazide Moieties in Heterocyclic Chemistry

The value of 4-Bromothiophene-2-carbohydrazide as a research chemical is rooted in the established importance of its two primary structural components: the thiophene (B33073) ring and the carbohydrazide (B1668358) group.

The Strategic Position of 4 Bromothiophene 2 Carbohydrazide As a Precursor and Building Block

The specific arrangement of functional groups in 4-Bromothiophene-2-carbohydrazide makes it a highly strategic starting material for synthesizing more complex molecules. The bromine atom and the carbohydrazide (B1668358) group serve as reactive sites that can be selectively targeted to build new chemical architectures.

The presence of the bromine atom on the thiophene (B33073) ring is particularly advantageous. It provides a site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide variety of substituents at this position. ontosight.ai This versatility is crucial for creating libraries of related compounds to explore structure-activity relationships (SAR) in drug discovery.

Simultaneously, the carbohydrazide group is a nucleophilic center and a precursor for cyclization reactions. nih.gov It can be reacted with aldehydes or ketones to form Schiff bases, or with reagents like carbon disulfide or isothiocyanates to construct five-membered heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazoles. rsc.orgnih.gov For instance, research has shown that the closely related 5-bromothiophene-2-carbohydrazide (B1271680) can be used to synthesize a range of 1,2,4-triazole-3-thiones, which have shown potential as antimicrobial and antiproliferative agents. nih.govmdpi.com

This dual reactivity allows for a modular approach to synthesis, where both ends of the molecule can be modified to fine-tune the properties of the final product for applications in pharmaceuticals, agrochemicals, and materials science. ontosight.aiguidechem.com

Overview of Research Trajectories for Thiophene Derived Carbohydrazides

Established Synthetic Routes to this compound

The most common and well-documented methods for preparing this compound involve the functionalization of a pre-existing bromothiophene core structure. These routes are favored for their reliability and the commercial availability of the starting materials.

Hydrazinolysis of Corresponding Carboxylic Acid Esters

The most direct and widely employed method for the synthesis of this compound is the hydrazinolysis of a corresponding carboxylic acid ester, typically a methyl or ethyl ester. researchgate.netresearchgate.netnih.gov This reaction involves the nucleophilic acyl substitution of the alkoxy group (-OR) of the ester with a hydrazine (B178648) molecule (NH₂NH₂).

The general procedure involves reacting the ester, such as methyl 4-bromothiophene-2-carboxylate, with an excess of hydrazine hydrate (B1144303). researchgate.netnih.gov The reaction is commonly carried out in an alcoholic solvent, like methanol (B129727) or ethanol (B145695), and is often heated to reflux to increase the reaction rate. researchgate.netnih.gov The use of microwave irradiation has also been reported to facilitate this transformation, significantly reducing reaction times from hours to minutes. nih.gov Upon completion, the desired this compound product is typically isolated as a solid by cooling the reaction mixture and collecting the precipitate through filtration.

Table 1: Synthesis of Thiophene-2-carbohydrazides via Hydrazinolysis of Esters

| Precursor Ester | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 5-bromothiophene-2-carboxylate | Hydrazine Hydrate | Methanol | 60 °C | 5-Bromothiophene-2-carbohydrazide | Not specified | researchgate.net |

| Methyl 4-bromofuran-2-carboxylate | Hydrazine Monohydrate | Methanol | Microwave, 90°C, 90 min | 4-Bromofuran-2-carbohydrazide | Not specified | nih.gov |

Note: Data for the exact 4-bromo isomer was not specified, but the synthesis for the closely related 5-bromo isomer and other analogues follows this established procedure.

Preparation from Related Thiophenecarboxylic Acid Precursors

An alternative and frequently used pathway begins with the corresponding carboxylic acid, 4-bromothiophene-2-carboxylic acid. researchgate.netresearchgate.netnih.gov This method is essentially a two-step process that converges on the hydrazinolysis reaction described previously.

Esterification: The first step involves the conversion of 4-bromothiophene-2-carboxylic acid into its corresponding ester, for instance, methyl 4-bromothiophene-2-carboxylate. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is heated in an alcohol (e.g., methanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). researchgate.netresearchgate.net

Hydrazinolysis: The resulting crude or purified ester is then subjected to hydrazinolysis as described in section 2.1.1, reacting with hydrazine hydrate to yield the final this compound. researchgate.netresearchgate.netnih.gov

This two-step approach is advantageous when the carboxylic acid is more readily available or cost-effective than the corresponding ester.

Optimization Strategies for Reaction Conditions and Yields

Optimizing the synthesis of this compound primarily focuses on the hydrazinolysis step to maximize yield and purity while minimizing reaction time. Key parameters that are often adjusted include temperature, solvent, and reactant stoichiometry.

Heating the reaction mixture is a common strategy to accelerate the rate of hydrazinolysis. Refluxing in ethanol or methanol is a standard condition. nih.gov However, excessive heat or prolonged reaction times can sometimes lead to the formation of undesired byproducts, necessitating a balance to achieve optimal selectivity. scielo.br

The choice of solvent can also influence the reaction's efficiency. While alcohols like methanol and ethanol are standard, other solvents may be employed based on the solubility of the starting ester. scielo.br The use of microwave-assisted synthesis represents a significant optimization, dramatically shortening reaction times from several hours to as little as 90 minutes, which can also lead to higher yields and cleaner products by minimizing thermal decomposition. nih.gov The amount of hydrazine hydrate used is typically in excess to ensure the complete consumption of the ester starting material.

Alternative Synthetic Approaches and Novel Catalytic Systems

While the ester hydrazinolysis pathway is dominant, alternative methods for forming the carbohydrazide functional group exist. One notable approach involves the direct coupling of the carboxylic acid with a hydrazine derivative, bypassing the need for an intermediate ester.

This can be accomplished using modern peptide coupling agents. For example, a similar synthesis of 3-bromo-N'-(2-fluorophenyl)thiophene-2-carbohydrazide was achieved by reacting 3-bromothiophene-2-carboxylic acid with 2-fluorophenylhydrazine (B1330851) hydrochloride in the presence of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). heteroletters.org This method offers a more direct route from the carboxylic acid, potentially reducing the number of synthetic steps and associated losses.

The development of novel catalytic systems for this specific transformation is not widely reported, as the classical hydrazinolysis method is generally efficient and high-yielding. However, research into new catalysts for amide bond formation could eventually provide more advanced, milder, or more efficient alternatives to the current synthetic routes.

Synthesis of Schiff Bases from this compound

Schiff bases, or hydrazones, derived from this compound are important intermediates in the synthesis of various heterocyclic compounds. They are typically formed through the condensation of the terminal primary amine of the hydrazide group with an aldehyde or a ketone. scispace.comresearchgate.net

Condensation Reactions with Carbonyl Compounds

The synthesis of Schiff bases from this compound is a direct process involving the reaction of the hydrazide with a suitable carbonyl compound. scispace.com This nucleophilic addition-elimination reaction typically proceeds by refluxing the two reactants in an alcoholic solvent, such as ethanol. mocedes.org The reaction can be catalyzed by a few drops of acid. scispace.com The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic azomethine or imine group (-C=N-), yielding the corresponding N-acylhydrazone (Schiff base). scispace.commocedes.org

For instance, the condensation of this compound with various aromatic and heterocyclic aldehydes leads to the formation of a series of N'-[(substituted)methylidene]-4-bromothiophene-2-carbohydrazides. A closely related synthesis involves the condensation of 5-bromothiophene-2-carbaldehyde (B154028) with (2,4-dinitrophenyl)hydrazine, which proceeds under reflux in ethanol to yield the corresponding Schiff base. mocedes.org Another documented example is the solvent-free condensation of 5-bromothiophene-2-carbaldehyde with diethylenetriamine, which rapidly produces a pentadentate Schiff base ligand. nih.gov

Influence of Substituents on Schiff Base Formation and Stability

The formation and stability of Schiff bases derived from this compound are significantly influenced by the electronic and steric nature of the substituents on the reacting carbonyl compound.

Electronic Effects: The rate of formation is largely dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring of a benzaldehyde (B42025) derivative, for example, can decrease the reactivity of the carbonyl group towards nucleophilic attack, potentially slowing the reaction. Conversely, electron-donating groups may enhance the reaction rate.

Steric Effects: The steric environment around the carbonyl group plays a crucial role. Bulky substituents near the reaction center can hinder the approach of the nucleophilic hydrazide, thereby reducing the rate of Schiff base formation. nih.gov Studies on related systems have shown that ortho-substituted anilines are exceptions to linear relationships observed in formation constants, highlighting the impact of steric hindrance. iisc.ac.in The presence of bulky groups, such as chlorophenyl substituents on related N4 Schiff base ligands, has been shown to be essential for certain subsequent reactions, indicating that substituent effects can be leveraged to direct reaction pathways. nih.gov

Cyclization Reactions for the Formation of Novel Heterocyclic Scaffolds

The carbohydrazide moiety is a key functional group for constructing a variety of five- and six-membered heterocyclic rings. Through intramolecular cyclization or by reacting with appropriate bifunctional reagents, this compound and its Schiff base derivatives can be converted into valuable heterocyclic systems like 1,2,4-triazoles, oxadiazoles, and pyridazinones.

Synthesis of 1,2,4-Triazole (B32235) Derivatives

A well-established route to 1,2,4-triazole derivatives from this compound involves a two-step process. mdpi.comnih.gov First, the carbohydrazide is treated with a substituted isothiocyanate, typically a haloaryl isothiocyanate, in refluxing ethanol. mdpi.com This reaction yields an intermediate N-aryl-2-(5-bromothiophene-2-carbonyl)hydrazine-1-carbothioamide. mdpi.com

In the second step, this intermediate undergoes intramolecular cyclization upon heating in an aqueous basic solution, such as 10% sodium hydroxide (B78521). mdpi.com This base-catalyzed dehydration and cyclization results in the formation of the 4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ring system. mdpi.comnih.govresearchgate.net These triazole-thiones can be further functionalized, for example, by reacting them with formaldehyde (B43269) and secondary amines to produce N-Mannich bases. mdpi.com

Pathways to Oxadiazole and Pyridazinone Systems

1,3,4-Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring system can be readily synthesized from this compound. A common method involves the cyclocondensation of the carbohydrazide with carboxylic acids or their derivatives. For example, refluxing this compound with various benzoic acid derivatives in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields a series of 2-(4-bromothiophen-2-yl)-5-(substituted-phenyl)-1,3,4-oxadiazoles. nih.gov Alternatively, Schiff base intermediates derived from the carbohydrazide can be oxidatively cyclized to form 2,5-disubstituted-1,3,4-oxadiazoles.

Pyridazinones: Pyridazinone heterocycles can be synthesized from carbohydrazides by reaction with 1,4-dicarbonyl compounds or their synthetic equivalents. A general and effective method is the reaction of a carbohydrazide with a γ-ketoacid. For instance, reacting a hydrazide with a suitable 4-oxo-acid in a solvent like ethanol or acetic acid under reflux conditions leads to condensation and subsequent cyclization to form the 6-substituted-3(2H)-pyridazinone ring. researchgate.netmdpi.com While direct synthesis from this compound is not extensively documented, this established pathway is a viable route to 6-(4-bromothiophen-2-yl)pyridazin-3(2H)-one derivatives. researchgate.netresearchgate.net

Exploration of Other Fused and Spiro Heterocycles

The reactivity of this compound extends to the synthesis of more complex fused and spiro heterocyclic systems, which are of significant interest in medicinal chemistry. airo.co.inchemrxiv.orgnih.govrsc.org

Spiro Heterocycles: A notable example is the synthesis of spiro-indoline-oxadiazole derivatives. Research on the related thiophene-2-carbohydrazide has shown that it can be converted into spiro compounds. researchgate.netnih.govdp.tech The synthesis likely involves an initial condensation reaction between the carbohydrazide and a cyclic ketone, such as isatin (B1672199) (1H-indole-2,3-dione), to form a Schiff base. This intermediate can then undergo cyclization, for instance, through reaction with acetic anhydride, to construct the spiro-oxadiazoline ring, linking the thiophene and indoline moieties through a common spiro carbon atom. nih.gov

Fused Heterocycles: Fused heterocyclic systems can be accessed through intramolecular cyclization reactions of appropriately substituted derivatives of this compound. For example, the synthesis of thiophene-linked 1,2,4-triazolo[4,3-b]pyridazine (B1296867) derivatives has been explored, demonstrating the potential to build fused ring systems from carbohydrazide precursors. researchgate.net The general strategy involves creating a pyridazine (B1198779) ring first, which is then functionalized with a hydrazino group that can undergo a subsequent cyclization to form the fused triazole ring. researchgate.net These synthetic strategies highlight the utility of this compound as a scaffold for generating diverse and complex molecular architectures.

Chemical Modifications at the Hydrazide Nitrogen Atom

The hydrazide group (-CONHNH₂) is a rich hub for chemical reactivity, serving as a precursor for various derivatives, primarily through reactions at the terminal nitrogen atom. These modifications are fundamental in constructing more complex heterocyclic systems and linking the thiophene core to other molecular fragments.

One of the most common derivatization strategies involves the condensation of the hydrazide with various aldehydes and ketones. This reaction typically proceeds in a refluxing alcoholic medium to yield the corresponding N'-substituted hydrazones (Schiff bases). mdpi.comresearchgate.netnih.gov These hydrazones are valuable for their diverse biological activities and as intermediates for further synthesis. mdpi.comeurekaselect.com For instance, reacting 5-bromothiophene-2-carbohydrazide with a range of substituted benzaldehydes produces N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives. researchgate.net Similarly, condensation with 5-bromothiophene-2-carbaldehyde gives the corresponding Schiff base. tandfonline.com

| Reactant (Aldehyde) | Resulting Hydrazone Derivative | Reference |

| Benzaldehyde | N'-benzylidene-5-bromothiophene-2-carbohydrazide | researchgate.net |

| 4-bromobenzaldehyde | N'-(4-bromobenzylidene)thiophene-2-carbohydrazide | nih.gov |

| 4-bromothiophene-2-carbaldehyde | N-(4-{[2-(4-bromothiophene-2-yl)methylidene]hydrazinyl]carbonyl}phenyl)benzamide | researchgate.net |

| Pyridine-4-carbaldehyde | 3-Phenyl-2-{[2-(pyridine-4-ylmethylidene)hydrazinyl]carbonyl}-1H-indole-5-sulfonamide | nih.gov |

Beyond simple condensation, the hydrazide moiety is a key building block for synthesizing complex heterocyclic structures. A notable example is the synthesis of 1,2,4-triazole derivatives. The reaction of 5-bromothiophene-2-carbohydrazide with various haloaryl isothiocyanates in ethanol yields N-aryl-2-(5-bromothiophene-2-carbonyl)hydrazine-1-carbothioamide intermediates. mdpi.com Subsequent intramolecular cyclization, typically induced by heating in an aqueous sodium hydroxide solution, affords the corresponding 4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. mdpi.comnih.govcsic.es

| Reactant (Isothiocyanate) | Resulting Triazole-thione Derivative | Reference |

| 3-chlorophenyl isothiocyanate | 5-(5-Bromothiophen-2-yl)-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.com |

| 4-chlorophenyl isothiocyanate | 5-(5-Bromothiophen-2-yl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.com |

These transformations highlight the utility of the hydrazide group as a versatile handle for extending the molecular framework of this compound.

Strategies for Bromine Functionalization via Cross-Coupling Reactions (e.g., Suzuki Coupling on related bromothiophenes)

The bromine atom at the 4-position of the thiophene ring serves as a prime site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the direct linkage of the thiophene core to various aryl, heteroaryl, or alkyl groups.

A significant challenge in applying these methods directly to this compound is the potential for the hydrazide functionality to coordinate with and deactivate the palladium catalyst. nih.gov Research on the related 7-(6-bromothiophen-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carbohydrazide showed that Suzuki coupling attempts failed, likely due to complex formation between the hydrazide's nitrogen atoms and the palladium center. nih.gov

A successful workaround involves a two-step synthetic strategy:

Perform the cross-coupling reaction on a more stable precursor, such as an ester derivative (e.g., methyl 5-bromothiophene-2-carboxylate or 2-ethylhexyl 5-bromothiophene-2-carboxylate). nih.govnih.gov

Convert the resulting coupled ester into the desired hydrazide via hydrazinolysis with hydrazine hydrate. nih.gov

This approach leverages the robust nature of the ester group in cross-coupling reactions while still allowing access to the final carbohydrazide target.

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming C-C bonds. nih.gov On related bromothiophene substrates, the Suzuki reaction has been extensively employed to synthesize a variety of 5-arylthiophene derivatives. nih.gov The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base like potassium carbonate, and a solvent system, often a mixture of 1,4-dioxane (B91453) and water, to facilitate the reaction between the bromothiophene and an arylboronic acid. nih.gov Microwave-assisted Suzuki couplings in water have also been reported as an efficient and environmentally benign methodology. semanticscholar.orgresearchgate.net

| Bromothiophene Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

| 2-Ethylhexyl 5-bromothiophene-2-carboxylate | p-tolylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-dioxane/H₂O, 90 °C | 79.1% | nih.gov |

| 2-Acetyl-5-bromothiophene | Phenylboronic acid | Benzothiazole-oxime Pd(II) / KOH | Water, Microwave | >95% | semanticscholar.org |

| 2-Bromothiophene | Phenylboronic acid | Pyridine-based Pd(II) | Water, 100 °C | 95% | researchgate.net |

| 3-Bromothiophene | N-methylaniline | [PdBr(P(t)Bu₃))]₂ | Toluene, 120 °C | N/A | researchgate.net |

Other Cross-Coupling Reactions: The versatility of the C-Br bond on the thiophene ring extends to other significant cross-coupling methodologies:

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond, linking the thiophene ring to a terminal alkyne. It is a vital tool for creating conjugated systems. nih.govmdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. mdpi.commdpi.com Copper-free conditions have also been developed, employing specific phosphine (B1218219) ligands to facilitate the coupling at room temperature. nih.gov

Heck Coupling: This reaction forms a C-C bond between the bromothiophene and an alkene, such as styrene (B11656) or an acrylate, providing access to alkenyl-substituted thiophenes. researchgate.net The catalytic system often involves a palladium source like Pd(OAc)₂ with a suitable ligand. researchgate.netliverpool.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds, allowing for the coupling of bromothiophenes with a wide range of primary and secondary amines. wikipedia.org This transformation has been successfully applied to polysubstituted bromothiophenes under mild conditions using bases like cesium carbonate (Cs₂CO₃). researchgate.netthieme-connect.comthieme-connect.com

These varied cross-coupling strategies, particularly when applied to a stable precursor, provide a robust platform for the extensive functionalization of the this compound scaffold, enabling the synthesis of a vast library of novel compounds.

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Analyses for Structural Confirmation

A combination of spectroscopic methods is employed to confirm the molecular structure of 4-bromothiophene-2-carbohydrazide, each providing unique insights into different aspects of its constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

For this compound, one would anticipate characteristic signals in the ¹H NMR spectrum corresponding to the two protons on the thiophene (B33073) ring and the protons of the hydrazide group (-NHNH₂). The chemical shifts and coupling patterns of the thiophene protons would be indicative of their relative positions on the substituted ring. In the ¹³C NMR spectrum, distinct peaks would be observed for each of the five carbon atoms in the molecule, including the four carbons of the thiophene ring and the carbonyl carbon of the hydrazide moiety.

Infrared (IR) Spectroscopy and Vibrational Mode Assignments

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by detecting their characteristic vibrational frequencies. ksu.edu.satanta.edu.eguomustansiriyah.edu.iq The IR spectrum of this compound and its derivatives would exhibit several key absorption bands that confirm the presence of specific structural features.

Key expected vibrational modes include:

N-H stretching: The hydrazide group will show characteristic stretching vibrations for the N-H bonds, typically in the region of 3200-3400 cm⁻¹.

C=O stretching: A strong absorption band corresponding to the carbonyl group (C=O) stretching vibration is expected, generally appearing in the range of 1630-1680 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-N stretching: The stretching vibration of the C-N bond in the hydrazide group will also be present.

Thiophene ring vibrations: The C-H, C=C, and C-S stretching and bending vibrations of the thiophene ring will produce a series of characteristic bands in the fingerprint region of the spectrum.

Studies on related compounds, such as thiophene-2-carbohydrazide (B147627), have utilized Fourier-Transform Infrared (FT-IR) spectroscopy to record and analyze these vibrational modes, often in conjunction with theoretical calculations to aid in the assignment of the observed frequencies. researchgate.net The synthesis of Schiff base derivatives of 5-bromothiophene-2-carbaldehyde (B154028) was also monitored using IR spectroscopy. mocedes.org

Table 1: Expected IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazide (-NHNH₂) | N-H Stretching | 3200 - 3400 |

| Carbonyl (C=O) | C=O Stretching | 1630 - 1680 |

| Thiophene Ring | C-H Stretching | ~3100 |

| Thiophene Ring | C=C Stretching | 1400 - 1500 |

| Thiophene Ring | C-S Stretching | 600 - 800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. msu.edu For this compound (C₅H₅BrN₂OS), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2) with approximately equal intensities. msu.edu

The predicted monoisotopic mass of this compound is approximately 219.93 Da. uni.lu Fragmentation of the molecular ion under electron impact would likely involve cleavage of the bonds within the hydrazide group and the thiophene ring. Common fragmentation patterns for similar structures include the loss of small molecules like H₂O, NH₂, or CO. libretexts.org For instance, cleavage of the bond next to the carbonyl group is a common fragmentation pathway for carboxylic acid derivatives. libretexts.org The fragmentation of N,N-diethylmethylamine, another nitrogen-containing compound, shows major fragment ions from alpha-cleavage. msu.edu

Table 2: Predicted m/z Values for Adducts of this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 220.93788 |

| [M+Na]⁺ | 242.91982 |

| [M-H]⁻ | 218.92332 |

| [M+NH₄]⁺ | 237.96442 |

| [M+K]⁺ | 258.89376 |

| [M+H-H₂O]⁺ | 202.92786 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides insights into the electronic transitions occurring within a molecule, particularly those involving π-electrons in conjugated systems. rsc.orglibretexts.org The thiophene ring in this compound, being an aromatic system, will exhibit characteristic UV absorptions.

The electronic spectrum is expected to show absorptions corresponding to π → π* and potentially n → π* transitions. libretexts.orgrsc.org The π → π* transitions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated thiophene ring. The presence of the hydrazide group introduces non-bonding electrons (n-electrons) on the nitrogen and oxygen atoms, which could lead to n → π* transitions, although these are typically weaker than π → π* transitions. The solvent can influence the wavelength of maximum absorption (λmax). rsc.orgresearchgate.net For example, a study on a Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde showed intense transitions at λmax = 240 nm and 280 nm, corresponding to π–π* transitions. rsc.org Another study on a related Schiff base noted that the low energy gap between the HOMO and LUMO facilitates electron excitation. mocedes.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies of this compound and Its Derivatives

While the specific crystal structure of this compound is not detailed in the provided search results, single-crystal X-ray diffraction studies have been conducted on several of its derivatives, offering valuable insights into its likely solid-state conformation and packing.

For example, the crystal structure of N′-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide has been determined and analyzed in detail. acs.org This study, along with others on related structures, highlights the importance of intermolecular interactions, such as hydrogen bonding and π–π stacking, in dictating the crystal packing. acs.orgnih.gov In the crystal structure of N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide, inversion dimers are formed through N—H⋯O hydrogen bonds. nih.gov

A study on thiophene-linked 1,2,4-triazoles derived from 5-bromothiophene-2-carbohydrazide (B1271680) also reported detailed structural insights based on single-crystal X-ray diffraction of several compounds. nih.gov These studies typically report crystallographic data such as the crystal system, space group, unit cell dimensions, and refinement parameters. nih.govmdpi.com

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

The crystal structures of derivatives of this compound are significantly influenced by hydrogen bonding, which dictates the formation of extensive supramolecular assemblies. The primary interactions observed are N—H···O hydrogen bonds, which are characteristic of the hydrazide functional group.

In the crystal structure of N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide, molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds, creating a distinct R²₂(8) graph-set motif. nih.govnih.gov This robust synthon is a common feature in the supramolecular chemistry of carbohydrazides. Similarly, in N′-(4-Hydroxybenzylidene)thiophene-2-carbohydrazide, both N—H⋯O and O—H⋯O hydrogen bonds are present, linking the molecules into two-dimensional sheets that extend along the (100) crystal plane. nih.gov

A comprehensive study of N′-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide and related structures further highlights the importance of these interactions. acs.orgnih.gov In these derivatives, the amide unit acts as a key building block, participating in the formation of a self-assembled synthon through both N–H···O and C–H···O interactions. acs.orgnih.gov These multiple hydrogen bonds, which also include N/C–H···N and C–H···π interactions, work in concert to create a stable, self-assembled network. acs.orgnih.gov Hirshfeld surface analysis confirms that strong N–H···O hydrogen bonds are a dominant feature, often accompanied by weaker C–H···O interactions involving the carbonyl oxygen as an acceptor. nih.gov

Table 1: Hydrogen Bond Parameters in this compound Derivatives

| Compound | Donor-H···Acceptor | Interaction Type | Assembly |

|---|---|---|---|

| N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide | N—H···O | Hydrogen Bond | Inversion Dimers (R²₂(8) loop) nih.govnih.gov |

| N′-(4-Hydroxybenzylidene)thiophene-2-carbohydrazide | N—H···O, O—H···O | Hydrogen Bond | (100) Sheets nih.gov |

Examination of Dihedral Angles and Conformational Preferences

The three-dimensional structure and conformational flexibility of this compound derivatives are defined by the dihedral angles between their constituent ring systems and the conformational preferences of the amide linkage.

Analysis of N′-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide reveals that the amide unit can adopt either a syn- or anti-conformation. acs.orgacs.org The syn-orientation is stabilized by a specific intramolecular C–S···N chalcogen bond, which locks the conformation. acs.orgnih.govresearchgate.net In contrast, related structures lacking this interaction exhibit an anti-conformation. acs.org A potential energy surface scan calculated that the syn-conformation is more stable, with an energy difference of approximately 4.2 kcal mol⁻¹ compared to the anti-conformer. acs.org

The relative orientation of the aromatic and heterocyclic rings is also a key structural parameter. In N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide, the dihedral angle between the thiophene and bromophenyl rings is relatively small at 10.0 (2)°. nih.govnih.gov In contrast, N′-(4-Hydroxybenzylidene)thiophene-2-carbohydrazide exhibits a larger twist, with a dihedral angle of 23.34 (16)° between the thiophene and benzene (B151609) rings. nih.gov In more complex triazole derivatives incorporating a bromothiophene moiety, the dihedral angles can be significantly larger, indicating substantial twisting between the various ring systems. mdpi.com

Table 2: Selected Dihedral Angles in Derivatives of this compound

| Compound | Rings | Dihedral Angle (°) | Reference |

|---|---|---|---|

| N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide | Thiophene and Bromophenyl | 10.0 (2) | nih.govnih.gov |

| N′-(4-Hydroxybenzylidene)thiophene-2-carbohydrazide | Thiophene and Benzene | 23.34 (16) | nih.gov |

| 5-(5-Bromothiophen-2-yl)-4-(Aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative | Thiophene and Triazole | 12.39 | mdpi.com |

Investigation of Weak Non-Covalent Interactions (e.g., π-π Stacking, Halogen Bonds, Chalcogen Bonds)

Beyond classical hydrogen bonding, a variety of weaker non-covalent interactions play a crucial role in stabilizing the crystal packing and influencing the molecular conformation of this compound derivatives.

π-π Stacking: Aromatic π-π stacking is observed in the crystal structure of N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide, with centroid-to-centroid distances measured at 3.825 (3) Å and 3.866 (3) Å. nih.govnih.gov In related adamantane (B196018) derivatives, π···π stacking interactions were found to have a significant electrostatic component, a feature described as a rare supramolecular characteristic. acs.org

Halogen Bonds: The bromine atom on the thiophene ring can participate in halogen bonding. In the crystal structure of a 1,2,4-triazole (B32235) derivative containing a 5-bromothiophen-2-yl group, a halogen bond between bromine and a fluorine atom (Br···F) was identified, which helps to link the molecules into a supramolecular chain. mdpi.com

Table 3: Weak Non-Covalent Interaction Parameters

| Interaction Type | Compound Derivative | Distance/Geometry | Significance | Reference |

|---|---|---|---|---|

| π-π Stacking | N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide | 3.825 Å, 3.866 Å | Crystal Packing | nih.govnih.gov |

| Halogen Bond | 5-(5-Bromothiophen-2-yl)-1,2,4-triazole derivative | Br···F | Supramolecular Chain Formation | mdpi.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromothiophene-2-carbohydrazide |

| N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide |

| N′-(4-Hydroxybenzylidene)thiophene-2-carbohydrazide |

| N′-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide |

| N′-(adamantan-2-ylidene)thiophene-2-carbohydrazide |

| 5-(5-Bromothiophen-2-yl)-4-(aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Computational and Theoretical Investigations

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, reactivity, and spectroscopic properties of molecules like 4-Bromothiophene-2-carbohydrazide.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is associated with the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. mocedes.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and stability. mdpi.comscirp.org

Table 1: Frontier Molecular Orbital Data for Related Thiophene (B33073) Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (Z)-1-((5-bromothiophen-2-yl)methylene)-2-(2,4-dinitrophenyl)hydrazine | -0.19336 | -0.18320 | 0.011 | mocedes.org |

| 2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one | -6.367 | -2.705 | 3.662 | rroij.com |

| 2-ethylhexyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | -5.98 | -1.63 | 4.34 | semanticscholar.org |

| 2-ethylhexyl 5-(thiophen-2-yl)thiophene-2-carboxylate | -6.33 | -1.71 | 4.61 | semanticscholar.org |

In a study of thiophene-2-carbohydrazide (B147627), NBO analysis was used to analyze the stability arising from these intramolecular charge-transfer interactions. nih.gov The analysis quantifies the stabilization energy associated with electron donation from a filled donor NBO to an empty acceptor NBO. This information helps to understand the nature of chemical bonds and their relationship to nucleophilic or electrophilic reactivity. researchgate.net

DFT calculations are highly effective in predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and then compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. nih.govrroij.com For thiophene-2-carbohydrazide, calculations using the B3LYP/6-311++G(d,p) method produced vibrational wavenumbers that showed only small differences from the observed values. nih.gov Potential Energy Distribution (PED) analysis is often used to assign the calculated vibrational modes to specific molecular motions. nih.gov

Similarly, electronic spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often from the HOMO to the LUMO. researchgate.net For thiophene-2-carbohydrazide, the calculated electronic spectrum was found to be in good agreement with the experimental spectrum measured in methanol (B129727). researchgate.net

Table 2: Selected Calculated Vibrational Frequencies for Thiophene-2-Carbohydrazide

| Assignment | Calculated Frequency (cm-1) | Observed Frequency (FT-IR) (cm-1) | Observed Frequency (FT-Raman) (cm-1) |

|---|---|---|---|

| NH2 asymmetric stretch | 3438 | 3430 | - |

| NH2 symmetric stretch | 3335 | 3328 | 3330 |

| C=O stretch | 1665 | 1660 | 1658 |

| Thiophene ring stretch | 1415 | 1412 | 1410 |

Data derived from studies on the related compound Thiophene-2-carbohydrazide. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. rroij.com It helps to identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). scirp.org In MEP maps, these regions are typically color-coded, with red indicating the most negative potential and blue indicating the most positive potential. scirp.org

Beyond MEP, other global and local reactivity descriptors can be calculated from the HOMO and LUMO energies. These include ionization potential, electron affinity, electronegativity, chemical hardness, softness, and the electrophilicity index. rroij.comresearchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity, helping to predict its chemical behavior. scirp.orgjmcs.org.mx

Molecular Docking and Interaction Profiling for Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.govmdpi.com

Derivatives of thiophene-carbohydrazide have been the subject of numerous molecular docking studies. For instance, various thiophene-linked 1,2,4-triazoles, synthesized from 5-bromothiophene-2-carbohydrazide (B1271680), were docked against DNA gyrase and cyclin-dependent kinase 2 (CDK2) to rationalize their observed antibacterial and anti-proliferative activities. mdpi.com The studies revealed high binding affinities, suggesting these compounds could be potent inhibitors. mdpi.com Similarly, other thiophene carbohydrazide (B1668358) analogues have been docked against targets like the folate receptor α (FRα), showing strong binding affinities and potential as anticancer agents. bepls.com The docking results typically highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein. nih.govresearchgate.net

Exploration of Binding Affinities with Defined Chemical Scaffolds

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein. This method calculates a docking score or binding energy, which estimates the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

Studies have investigated various derivatives of this compound, exploring their binding affinities against several defined biological targets. For instance, a series of 4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, synthesized from 5-bromothiophene-2-carbohydrazide, were evaluated for their potential antibacterial and anticancer activities. nih.gov Molecular docking of these compounds against the DNA gyrase subunit B from Staphylococcus aureus and cyclin-dependent kinase 2 (CDK2) revealed significant binding affinities. nih.gov

Similarly, other research on thiophene-based compounds has shown promising binding energies against targets like the Epidermal Growth Factor Receptor (EGFR) kinase domain, which is crucial in cancer progression. researchgate.net For example, a thiazolopyrimidine derivative of thiophene demonstrated a high binding affinity to the EGFR enzyme. researchgate.net Another study on a pyrazolo[3,4-b]pyridine derivative containing the 5-bromothiophene moiety reported binding energies of -6.41 kJ/mol and -6.55 kJ/mol for anti-diabetic and anti-bacterial targets, respectively. researchgate.net

The binding affinities for some representative derivatives are summarized in the table below.

| Derivative Scaffold | Protein Target | Binding Energy / Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 1,2,4-Triazole-3-thione derivative | DNA gyrase subunit B | -9.5 to -10.5 | nih.gov |

| 1,2,4-Triazole-3-thione derivative | Cyclin-Dependent Kinase 2 (CDK2) | -9.8 to -10.9 | nih.gov |

| Thiazolopyrimidine derivative | Epidermal Growth Factor Receptor (EGFR) | -7.2578 | researchgate.net |

| Pyrazolo[3,4-b]pyridine-6-carbohydrazide derivative | S. aureus target | -7.20 | researchgate.net |

| 2-ethylhexyl 5-bromothiophene-2-carboxylate derivative | DNA gyrase | -7.1 | mdpi.com |

Ligand-Protein Interaction Studies (from a chemical interaction perspective)

Beyond simply predicting binding strength, molecular docking provides detailed insights into the specific chemical interactions between the ligand and the amino acid residues of the protein's active site. These interactions are fundamental to the ligand's ability to exert a biological effect.

For derivatives of this compound, studies have identified several key types of interactions:

Hydrogen Bonds: These are crucial for anchoring the ligand within the binding pocket. For example, in the docking of 1,2,4-triazole (B32235) derivatives with CDK2, hydrogen bonds were observed between the ligand and key amino acid residues, contributing to their high binding affinity. nih.gov Another study noted that a thiophene derivative formed two hydrogen bonds with the residue THR 122 of the target protein. researchgate.net

Hydrophobic Interactions: These interactions involve nonpolar parts of the ligand and protein. The thiophene ring and associated phenyl groups in the derivatives often engage in hydrophobic interactions with residues like phenylalanine (PHE), tyrosine (TYR), and leucine (B10760876) (LEU). nih.govresearchgate.net For instance, a pyrazolo[3,4-b]pyridine derivative was found to interact hydrophobically with the PHE 46 residue of its target. researchgate.net

Pi-Interactions: The aromatic nature of the thiophene ring and other aryl substituents allows for various π-interactions, including π-π stacking, π-cation, and π-sulfur interactions. A study on 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives identified a π-sulfur interaction with a Tyr548 residue in the active site of DNA gyrase. mdpi.com Additionally, π-alkyl interactions with residues such as Ile578, Leu581, and Val839 were also noted. mdpi.com

These detailed interaction analyses are vital for structure-activity relationship (SAR) studies, helping chemists to rationally design more potent and selective inhibitors by modifying the ligand's structure to enhance these favorable interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the system over time. frontiersin.orgmdpi.com This technique provides deeper insights into the stability of the ligand-protein complex, the flexibility of the ligand, and its behavior in a solution environment (typically water). frontiersin.org

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the simulation. By plotting the RMSD of the protein backbone and the ligand over time, researchers can determine if the complex has reached a stable equilibrium. mdpi.com A stable RMSD indicates that the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or parts of the ligand to identify regions of high flexibility or rigidity. mdpi.com This can reveal which parts of the protein or ligand are most affected by the binding event.

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds over the simulation period, providing a dynamic measure of their strength and persistence, which is a key indicator of binding stability. mdpi.com

For thiophene-based compounds, MD simulations have been used to confirm the stability of docking poses. Studies on related heterocyclic systems have performed simulations for up to 100 nanoseconds to validate that the ligand remains stably bound within the target's active site and to analyze the dynamic nature of the hydrogen bonds and hydrophobic contacts predicted by docking. researchgate.netfrontiersin.org These simulations confirm the conformational stability of the ligand in its bound state and provide a more realistic assessment of its interaction profile. frontiersin.org

Applications in Advanced Organic Synthesis and Materials Science

4-Bromothiophene-2-carbohydrazide as a Key Organic Building Block

This compound is a versatile heterocyclic compound that serves as a crucial starting material in various synthetic endeavors. Its structure, featuring a reactive hydrazide group, a thiophene (B33073) ring, and a bromine atom, provides multiple sites for chemical modification. The hydrazide moiety is a potent nucleophile and a precursor to many important functional groups, while the bromine atom on the thiophene ring is amenable to a variety of cross-coupling reactions. These features make it an important building block in both medicinal chemistry and materials science. hhu.deresearchgate.net

The carbohydrazide (B1668358) functional group (-CONHNH₂) is a cornerstone for building molecular complexity. researchgate.neteurekaselect.com It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which are stable and versatile intermediates themselves. hhu.democedes.org Furthermore, the hydrazide group can be acylated or cyclized to generate a wide array of other molecular scaffolds.

The presence of the bromine atom at the 4-position of the thiophene ring offers a strategic handle for carbon-carbon and carbon-heteroatom bond formation. This is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which allows for the introduction of various aryl or heteroaryl substituents. researchgate.netmdpi.com While one study noted an unsuccessful Suzuki coupling attempt on a complex derivative of 7-(6-bromothiophen-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carbohydrazide, the principle of using the C-Br bond for such transformations remains a key strategy in thiophene chemistry. mdpi.com This dual reactivity—stemming from both the hydrazide and the bromo-substituent—enables a modular approach to synthesizing complex target molecules.

A primary application of this compound is in the synthesis of diverse libraries of heterocyclic compounds. Hydrazides are well-established precursors for five-membered heterocycles like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. researchgate.netmdpi.comgrafiati.com These ring systems are prevalent in pharmacologically active compounds and functional materials.

For instance, the reaction of 5-bromothiophene-2-carbohydrazide (B1271680) with various haloaryl isothiocyanates, followed by base-catalyzed intramolecular cyclization, yields a series of 4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. mdpi.com This synthetic route highlights the utility of the carbohydrazide in constructing highly functionalized triazole systems. The resulting triazoles can be further modified, demonstrating the carbohydrazide's role as a foundational scaffold for combinatorial chemistry and the generation of compound libraries for screening purposes. mdpi.com

| Starting Material | Reagent(s) | Resulting Heterocyclic System |

| 5-Bromothiophene-2-carbohydrazide | 1. Haloaryl isothiocyanate2. Aqueous Sodium Hydroxide (B78521) (NaOH) | 4-Haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione mdpi.com |

| Thiophene-2-carbohydrazide (B147627) (parent compound) | Acetic Anhydride | 1,3,4-Oxadiazole (B1194373) derivative researchgate.net |

| Thiophene-2-carbohydrazide (parent compound) | Mercaptoacetic Acid (on hydrazone intermediate) | Thiazolidinone derivative researchgate.net |

Role in the Development of Functional Materials

The unique electronic properties of the thiophene ring, combined with the coordinating ability of the hydrazide moiety, make this compound an attractive component for the design of novel functional materials. Thiophene-based molecules are integral to the fields of organic electronics and coordination chemistry. ontosight.airesearchgate.net

Carbohydrazides and their derivatives, such as Schiff bases, are excellent ligands for coordinating with metal ions. hhu.democedes.org The related compound, 2-thiophenecarbohydrazide, is known to act as a bidentate ligand, coordinating to transition metals like copper, zinc, and palladium through the carbonyl oxygen and the terminal nitrogen of the hydrazide group to form stable five-membered chelate rings. hhu.de

Schiff bases derived from the condensation of 5-bromothiophene-2-carbaldehyde (B154028) (the aldehyde precursor to the carbohydrazide) with polyamines have been used to create multidentate ligands. nih.gov For example, a pentadentate N₃S₂ Schiff base ligand was synthesized from 5-bromothiophene-2-carbaldehyde and diethylenetriamine, which formed a square pyramidal complex with Copper(II). nih.gov This demonstrates the potential of the 4-bromothiophene scaffold to generate sophisticated ligands where the thiophene sulfur and the nitrogen atoms from the hydrazide-derived imine group can all participate in metal binding. The electronic properties of these metal complexes can be fine-tuned by modifying the substituents on the thiophene ring.

| Thiophene-Based Ligand | Metal Ion(s) | Coordination Mode |

| 2-Thiophenecarbohydrazide | Mn, Co, Ni, Cu, Zn, Cd, Pd, Ru | Bidentate (via C=O and NH₂) hhu.de |

| (E)-N1-((5-bromothiophen-2-yl)methylene)-N2-(2-((E)-((5-bromothiophen-2-yl)-methylene amino) ethyl ethane-1,2-diamine (Schiff Base) | Copper(II) | Pentadentate (N₃S₂) nih.gov |

| Thiophene-2,5-dicarboxylate | Cobalt(II), Manganese(II) | Tetradentate Bridging researchgate.net |

Thiophene-containing polymers are a cornerstone of materials science, known for their applications as conductive polymers and organic semiconductors. ontosight.ai The 4-bromothiophene unit within this compound is a suitable monomer for incorporation into polymeric chains. The bromine atom can act as a reactive site for polymerization reactions, such as polycondensation or cross-coupling polymerization.

Furthermore, related thiophene derivatives like thiophene-2,5-dicarboxylic acid have been successfully used to construct highly ordered, three-dimensional coordination polymers. researchgate.net These materials exhibit interesting properties such as photoluminescence and have potential applications in gas storage and catalysis. researchgate.net By converting the hydrazide group of this compound into other functionalities (e.g., a carboxylic acid or an amine), it can be integrated as a functional building block into metal-organic frameworks (MOFs) or other hybrid materials, combining the electronic properties of the thiophene ring with the structural diversity of polymers.

Intermediate for Agrochemical Research (focus on synthetic aspects)

The thiophene core is a recognized structural motif in the field of agrochemicals, serving as a building block for various herbicides, fungicides, and insecticides. hhu.deontosight.ai Thiophenecarboxylic hydrazides, in particular, have been explored for their potential herbicidal and fungicidal properties. hhu.de

This compound serves as a valuable synthetic intermediate for creating new agrochemical candidates. Its utility lies in its role as a scaffold for generating libraries of more complex molecules to be tested for biological activity. For example, the synthesis of 1,2,4-triazole (B32235) derivatives from this compound is highly relevant, as the triazole ring is a well-known pharmacophore in many commercial fungicides. mdpi.com The synthetic pathways developed for this compound allow researchers to systematically modify the structure—for instance, by introducing different groups at the bromine position via cross-coupling or by reacting the hydrazide with various electrophiles—to explore structure-activity relationships and optimize for desired agrochemical traits.

Compound Name Reference

| Common Name | Systematic (IUPAC) Name |

| This compound | This compound |

| 5-Bromothiophene-2-carbaldehyde | 5-bromothiophene-2-carbaldehyde |

| Thiophene-2-carbohydrazide | thiophene-2-carbohydrazide |

| 1,3,4-Oxadiazole | 1,3,4-Oxadiazole |

| 1,2,4-Triazole | 1H-1,2,4-Triazole |

| Thiazolidinone | Thiazolidin-4-one |

| Thiophene-2,5-dicarboxylic acid | Thiophene-2,5-dicarboxylic acid |

Future Research Directions and Emerging Paradigms

Innovative Synthetic Methodologies for Enhanced Efficiency and Selectivity

The traditional synthesis of 4-bromothiophene-2-carbohydrazide involves the esterification of 5-bromothiophene-2-carboxylic acid, followed by hydrazinolysis. nih.gov While effective, researchers are developing more efficient and innovative methodologies. An efficient method for preparing various carbohydrazides involves reacting activated esters or amides with hydrazine (B178648), achieving yields greater than 90%. researchgate.net

Future advancements are likely to focus on the following areas:

Catalysis-Driven Transformations: The use of novel catalysts is a key area of development. For instance, Fe2O3 nanocatalysts have been successfully used in modified Gewald reactions to produce aminothiophene derivatives. researchgate.net Another innovative approach involves using Fe3O4 nanoparticles impregnated on eggshells as an efficient and reusable biocatalyst for the eco-friendly synthesis of 2-amino thiophenes. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are crucial for creating C-C bonds and introducing aryl substituents onto the thiophene (B33073) ring, although the reaction sequence is critical for success. mdpi.comnih.gov

Process Intensification: Techniques like microwave-assisted synthesis are gaining traction. A one-pot, eco-friendly synthesis of the parent thiophene-2-carbohydrazide (B147627) using microwave irradiation has been developed, significantly reducing reaction times to as little as five minutes and eliminating side products. rsc.org Applying such methods to the synthesis of the 4-bromo derivative could offer substantial improvements in efficiency and energy consumption. ijnc.ir

Flow Chemistry: The adoption of continuous flow chemistry presents an opportunity for safer, more scalable, and highly controlled synthesis of this compound and its derivatives, moving away from traditional batch processing. mdpi.com

Exploration of Novel Derivatization Pathways and Reactivity Patterns

This compound is a versatile building block for synthesizing a variety of heterocyclic systems. Its reactivity allows for the construction of complex molecules with potential therapeutic applications.

Key derivatization pathways being explored include:

Synthesis of 1,2,4-Triazoles: A significant pathway involves the reaction of this compound with various haloaryl isothiocyanates. This reaction proceeds through a hydrazine-1-carbothioamide intermediate, which is then cyclized in the presence of a base like aqueous sodium hydroxide (B78521) to yield 4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. researchgate.netnih.govwjpsronline.com These triazoles can be further modified, for example, by reacting them with formaldehyde (B43269) and secondary amines (like piperidine (B6355638) or morpholine) to form N-Mannich bases. nih.gov

Formation of 1,3,4-Oxadiazoles: The carbohydrazide (B1668358) moiety can be used to construct 1,3,4-oxadiazole (B1194373) rings. One reported method involves reacting 5-bromothiophene-2-carbohydrazide (B1271680) with various benzoic acid derivatives using a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net Another approach is the oxidative cyclization of hydrazones, derived from the carbohydrazide, using reagents like chloramine-T. researchgate.net

Hydrazone Formation and Subsequent Reactions: Condensation of the carbohydrazide with various aldehydes and ketones produces hydrazone derivatives. nih.govnih.gov For instance, reaction with 2-adamantanone (B1666556) yields N'-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide. nih.govacs.org These hydrazones are not just final products but also key intermediates for synthesizing other heterocycles like thiazolidinones and oxadiazoles. researchgate.net

A notable reactivity pattern is observed in Suzuki cross-coupling reactions. Attempts to directly perform the coupling on 7-(6-bromothiophen-2-yl)-...-carbohydrazide have been reported as unsuccessful. nih.gov The preferred and successful route involves first performing the Suzuki coupling on the corresponding ester derivative, followed by hydrazinolysis to form the desired arylated carbohydrazide. nih.gov This highlights the importance of strategic synthetic planning when working with this multifunctional scaffold.

| Reactant | Resulting Heterocycle/Derivative | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Haloaryl isothiocyanates | 1,2,4-Triazole-3-thiones | Ethanol (B145695), heat; then aq. NaOH | nih.gov |

| Benzoic acid derivatives | 1,3,4-Oxadiazoles | Phosphorus oxychloride, reflux | researchgate.net |

| 2-Adamantanone | N'-(adamantan-2-ylidene)hydrazide | Condensation reaction | nih.govacs.org |

| Aldehydes/Ketones | Hydrazones | Acid catalyst (e.g., Acetic Acid) | nih.gov |

| Aryl boronic acids | Arylated Thiophenes (via Suzuki Coupling) | Pd(PPh3)4, base (e.g., K3PO4) on the ester precursor | mdpi.comnih.gov |

Advanced Computational Modeling for Property Prediction and Rational Design

Computational chemistry is becoming an indispensable tool in the study of thiophene carbohydrazides, enabling the prediction of molecular properties and guiding the rational design of new, more potent derivatives. nih.gov

Future research will increasingly integrate the following computational approaches:

Molecular Docking: This technique is widely used to predict the binding modes and affinities of thiophene derivatives with various biological targets. For example, derivatives have been docked against enzymes like D-alanine ligase, HCV NS5B polymerase, and various kinases to rationalize their antimicrobial and anticancer activities. researchgate.netbezmialem.edu.tr

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure of these molecules. researchgate.net They provide insights into molecular geometry, frontier molecular orbitals (HOMO-LUMO), and reactivity, which are crucial for explaining experimental observations and predicting the outcomes of chemical reactions. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to correlate the structural features of thiophene carbohydrazide derivatives with their biological activities. nih.gov These models can reliably predict the potency of newly designed compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

ADME/Pharmacokinetic Modeling: In silico tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. mdpi.com This early assessment of drug-likeness and bioavailability helps to identify candidates with favorable pharmacokinetic profiles, reducing late-stage attrition in the drug discovery process. researchgate.net

Advanced Structural Analysis: Techniques such as Hirshfeld surface analysis and PIXEL energy calculations are used to investigate intermolecular interactions, including hydrogen bonds and chalcogen bonds (e.g., C–S···N), which govern supramolecular self-assembly and crystal packing. nih.govacs.org

| Computational Tool | Application in Thiophene Carbohydrazide Research | Reference |

|---|---|---|

| Molecular Docking | Predicting binding interactions with biological targets (enzymes, receptors). | researchgate.netbezmialem.edu.tr |

| Density Functional Theory (DFT) | Calculating molecular geometry, electronic properties, and reactivity. | mdpi.comresearchgate.net |

| QSAR | Developing models to predict biological activity based on chemical structure. | nih.gov |

| ADME Modeling | Predicting drug-likeness, bioavailability, and pharmacokinetic properties. | researchgate.netmdpi.com |

| Hirshfeld Surface Analysis | Analyzing intermolecular interactions and crystal packing. | nih.govacs.org |

Sustainable and Green Chemistry Approaches in Thiophene Carbohydrazide Research

In line with global trends, the principles of green chemistry are being increasingly applied to the synthesis of thiophene derivatives to minimize environmental impact. ijnc.irjocpr.com The goal is to develop processes that are not only efficient but also eco-friendly and economically viable. mdpi.com

Emerging sustainable paradigms in this field include:

Eco-Friendly Solvents and Catalysts: There is a strong push to replace hazardous organic solvents with greener alternatives like water or to perform reactions under solvent-free conditions. mdpi.comjocpr.comacgpubs.org The use of water as a solvent has been demonstrated for the synthesis of related heterocyclic systems. researchgate.net Furthermore, employing recyclable, non-corrosive heterogeneous catalysts, such as biocatalysts derived from eggshells, aligns perfectly with green chemistry goals. researchgate.netresearchgate.net

Energy Efficiency: Microwave-assisted synthesis is a key technology for reducing energy consumption and accelerating reaction rates. rsc.orgresearchgate.net The rapid, uniform heating provided by microwaves often leads to higher yields and cleaner reactions compared to conventional heating methods. ijnc.ir

Atom Economy and Waste Reduction: Future synthetic strategies will focus on maximizing atom economy—the efficiency with which atoms from the reactants are incorporated into the final product. ijnc.ir One-pot reactions and multicomponent reactions are prime examples of atom-economical processes that reduce waste by minimizing intermediate purification steps. rsc.orgijnc.ir

The integration of these green chemistry principles is not just an environmental consideration but also a driver of innovation, leading to more elegant, efficient, and cost-effective methods for synthesizing this compound and its valuable derivatives. ijsra.net

Q & A

Q. What are the recommended methods for synthesizing 4-Bromothiophene-2-carbohydrazide with high purity?

this compound (C₅H₅BrN₂OS) is typically synthesized via condensation of 4-bromothiophene-2-carboxylic acid derivatives with hydrazine hydrate under reflux conditions. Key steps include:

Q. How should researchers handle safety risks associated with this compound?

The compound carries risk phrases R20/21/22 (harmful if inhaled, in contact with skin, or swallowed). Safety protocols include:

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm hydrazide NH₂ and thiophene proton signals.

- FT-IR : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) .

- Elemental Analysis : Validate C, H, N, S, and Br content against theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in heterocyclic synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

Q. What strategies resolve contradictions in reported biological activity data for hydrazide derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Structural Isomerism : Verify regiochemistry via single-crystal XRD (e.g., E/Z configuration of hydrazone derivatives) .

- Assay Conditions : Standardize testing protocols (e.g., cell lines, concentrations) to ensure reproducibility .

- Meta-Analysis : Cross-reference data from multiple studies to identify outliers or confounding variables .

Q. How does the bromine substituent influence the electronic properties of this compound?

- Electron-Withdrawing Effect : Bromine reduces electron density on the thiophene ring, enhancing electrophilic substitution at the 5-position (Hammett σₚ value: +0.23).

- Impact on Reactivity : Facilitates nucleophilic acyl substitution at the carbohydrazide group, enabling coupling with aldehydes or ketones .

- UV-Vis Analysis : Compare λₘₐₓ shifts with non-brominated analogs to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.